REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH:22]1[CH2:25][S:24](=[O:27])(=[O:26])[CH2:23]1>CN(C)C=O>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:13]=[N:12][N:11]([CH:22]3[CH2:25][S:24](=[O:27])(=[O:26])[CH2:23]3)[CH:10]=2)[O:3]1 |f:1.2.3|
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Name
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|
Quantity
|
0.942 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
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cesium carbonate
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Quantity
|
3.16 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.925 g
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Type
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reactant
|
Smiles
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BrC1CS(C1)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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the reaction stirred at 60° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and water
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Type
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CUSTOM
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Details
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The aqueous phase was separated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic phases were washed with water and brine
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford an oil
|
Type
|
CUSTOM
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Details
|
This material was purified via column chromatography on silica gel (eluting with 1:5 ethyl acetate-hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)C1CS(C1)(=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.172 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |